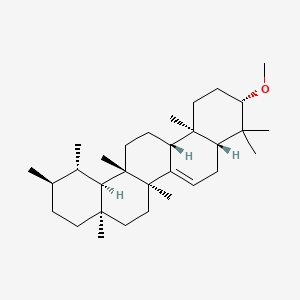
(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene
Descripción
(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene is an organic compound with the molecular formula C31H52O. It consists of 31 carbon atoms, 52 hydrogen atoms, and one oxygen atom
Propiedades
Número CAS |
14021-29-5 |
|---|---|
Fórmula molecular |
C31H52O |
Peso molecular |
440.756 |
Nombre IUPAC |
(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene |
InChI |
InChI=1S/C31H52O/c1-20-12-15-28(5)18-19-30(7)23-10-11-24-27(3,4)25(32-9)14-16-29(24,6)22(23)13-17-31(30,8)26(28)21(20)2/h10,20-22,24-26H,11-19H2,1-9H3/t20-,21+,22+,24+,25+,26-,28-,29-,30-,31+/m1/s1 |
Clave InChI |
HMTYXVQACLXYEQ-YHGUPDJESA-N |
SMILES |
CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)OC)(C)C)C)C |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene are not well-documented. Generally, the production of such compounds on an industrial scale would involve optimizing the synthetic routes for higher yields and purity, using large-scale reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or its role in drug development.
Industry: It could be used in the development of new materials or as a component in chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to (1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene include other methoxy-substituted organic molecules and compounds with similar carbon skeletons.
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Its methoxy group and the arrangement of carbon atoms make it different from other similar compounds, potentially leading to unique reactivity and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


